![molecular formula C11H10ClNO2 B1454428 5-Chloro-2-(oxolan-3-yloxy)benzonitrile CAS No. 1375471-48-9](/img/structure/B1454428.png)
5-Chloro-2-(oxolan-3-yloxy)benzonitrile
Overview
Description
5-Chloro-2-(oxolan-3-yloxy)benzonitrile is a chemical compound with the CAS Number: 1375471-48-9 . It has a molecular weight of 223.66 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-chloro-2-(tetrahydro-3-furanyloxy)benzonitrile . The InChI code for the compound is 1S/C11H10ClNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.66 . It is typically in powder form and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
A study highlights the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, serving as a precursor for further chemical transformations. This process is part of a broader synthetic effort to create compounds with potential antibacterial and antifungal activities (Kumar et al., 2022). Such synthetic routes underscore the compound's role in developing new chemical entities with antimicrobial properties.
Another investigation demonstrates the role of chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies, offering insights into their electrochemical behavior in aprotic solutions (Sokolová et al., 2012). This research provides a foundation for exploring the compound's utility in electrochemical applications and its potential as a proton donor in various chemical processes.
Applications in Chemical Synthesis
Research into the conversion of similar benzonitrile compounds into 3-aminoindole-2-carbonitriles using triphenylphosphine showcases the versatility of such chemicals in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Michaelidou & Koutentis, 2009). This work not only highlights the synthetic utility of chlorinated benzonitriles but also contributes to the broader chemical synthesis landscape by providing routes to novel compounds.
Environmental and Biological Insights
The microbial degradation of benzonitrile herbicides, including discussions on dichlobenil, bromoxynil, and ioxynil, emphasizes the environmental relevance of chlorobenzonitriles. This review details the degradation pathways, the accumulation of persistent metabolites, and the diversity of degrader organisms, shedding light on the environmental fate of these compounds (Holtze et al., 2008). Understanding the environmental impact and degradation mechanisms of chlorobenzonitriles is crucial for assessing their sustainability and ecological footprint.
properties
IUPAC Name |
5-chloro-2-(oxolan-3-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMOMLSAPSIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(oxolan-3-yloxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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